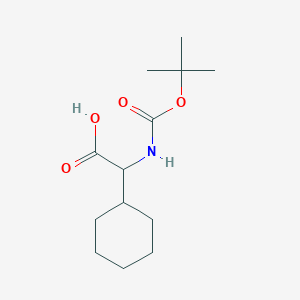

2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid

Description

The exact mass of the compound tert-Butoxycarbonylamino-cyclohexyl-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUXZIPXYDQFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393627 | |

| Record name | N-Boc-2-Cyclohexyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35264-05-2 | |

| Record name | N-Boc-2-Cyclohexyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid chemical properties

An In-Depth Technical Guide to 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic Acid

Introduction: A Keystone Building Block in Modern Chemistry

This compound, often referred to in literature and commercial catalogs by synonyms such as N-Boc-L-cyclohexylglycine or Boc-Chg-OH, is a non-natural amino acid derivative of significant interest to the scientific community.[1][2][3] Its structure, which combines a bulky, lipophilic cyclohexyl side chain with the acid-labile tert-butoxycarbonyl (Boc) protecting group, makes it a highly valuable building block.[][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development. Its primary utility lies in peptide synthesis, where the unique steric and conformational constraints imposed by the cyclohexyl group can influence the structure and biological activity of novel peptides.[1] Furthermore, its application extends into medicinal chemistry for the development of small-molecule therapeutics.[1][]

Section 1: Core Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. N-Boc-cyclohexylglycine is typically supplied as a white to off-white powder or solid.[1] Its properties are well-documented across various chemical suppliers and databases, ensuring reliability and reproducibility in experimental settings.

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][2][6] |

| Molecular Weight | 257.33 g/mol | [2][6][7] |

| Appearance | White to off-white powder or lumps | [1] |

| Melting Point | ~83 °C | [2] |

| Solubility | Slightly soluble in water | [2][3] |

| Optical Rotation | [α]D²⁰ = -12.3 ± 2º (c=1 in MeOH) (for D-isomer) | [1] |

| Storage Conditions | 0-8 °C, in a well-sealed container | [1][2][3] |

| CAS Number | 109183-71-3 (L-isomer); 70491-05-3 (D-isomer) | [1][2] |

| XLogP3 | 2.9 | [2][6] |

Section 2: The Strategic Role of the Boc Protecting Group

The utility of this compound in multi-step synthesis is fundamentally enabled by the tert-butoxycarbonyl (Boc) group. This protecting group is a cornerstone of modern peptide chemistry, particularly in the Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS).[8][9]

Expertise & Experience: The Causality of Protection

The primary function of the Boc group is to temporarily block the nucleophilicity of the α-amino group.[5][9] This prevents the amino acid from undergoing unwanted side reactions, such as self-polymerization, during the activation and coupling of its carboxylic acid moiety to another amino group.[9]

The choice of the Boc group is strategic due to its unique chemical stability. It is robust and stable under a wide range of conditions, including the basic or neutral environments often required for peptide bond formation, yet it can be removed cleanly and efficiently under mild acidic conditions.[][5] This "orthogonality" is crucial, allowing for selective deprotection of the α-amino group without disturbing other acid-labile protecting groups that might be present on amino acid side chains.[5]

Mechanism of Boc Deprotection

The removal of the Boc group is typically accomplished using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[5][8] The mechanism involves the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid readily decarboxylates (loses CO₂) to yield the free, protonated amine, ready for the next coupling step.[8]

Mandatory Visualization: Boc Protection-Deprotection Cycle

Caption: Logical workflow of the Boc protection and deprotection cycle in SPPS.

Section 3: Synthesis and Purification Protocol

The synthesis of N-Boc-cyclohexylglycine is a standard procedure in organic chemistry, primarily involving the reaction of the free amino acid with di-tert-butyl dicarbonate ((Boc)₂O).[][10] This protocol is a self-validating system, where reaction progress can be monitored by techniques like Thin-Layer Chromatography (TLC).

Experimental Protocols: Step-by-Step Synthesis

Objective: To synthesize this compound from 2-amino-2-cyclohexylacetic acid.

Materials:

-

2-amino-2-cyclohexylacetic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dioxane

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

1M Hydrochloric acid (HCl)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Workflow Diagram: Synthesis of N-Boc-cyclohexylglycine

Caption: Step-by-step workflow for the laboratory synthesis of the title compound.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-2-cyclohexylacetic acid in a 1:1 mixture of THF (or dioxane) and an aqueous solution of a base like sodium carbonate.[10] The base is crucial as it deprotonates the amino group, rendering it nucleophilic.

-

Boc-Anhydride Addition: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in THF dropwise to the stirred mixture.[10] A slight molar excess of (Boc)₂O is typically used.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC, observing the consumption of the starting amino acid.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Extraction: The remaining aqueous solution is washed with a non-polar solvent like pentane or hexane to remove unreacted (Boc)₂O and other non-polar impurities.[10] The aqueous layer, containing the sodium salt of the product, is then cooled in an ice bath and carefully acidified to a pH of ~2-3 using 1M HCl. This protonates the carboxylate, making the product soluble in organic solvents.

-

Isolation: The acidified aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.[10]

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography to afford the pure this compound.

Section 4: Key Applications in Research and Development

The unique structural features of N-Boc-cyclohexylglycine make it a versatile tool in several areas of chemical and biological research.

-

Peptide Synthesis: This is the most prominent application.[1][] The bulky cyclohexyl group is non-natural and provides steric hindrance that can be used to induce specific secondary structures (e.g., turns or helices) in synthetic peptides. This conformational restriction is a key strategy in designing peptides with enhanced biological activity, receptor selectivity, and improved stability against enzymatic degradation.[11][12]

-

Pharmaceutical and Medicinal Chemistry: The compound serves as a key intermediate in the synthesis of novel pharmaceuticals.[1][] The cyclohexyl moiety increases the lipophilicity of molecules, which can be advantageous for enhancing properties like cell membrane permeability and crossing the blood-brain barrier.[1] This makes it a valuable component in the design of therapeutics for neurological disorders.[1]

-

Neuroscience Research: It is used to create peptide-based tools and probes for studying receptor interactions and signaling pathways in the nervous system.[1]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: N-Boc-cyclohexylglycine is classified as a hazardous substance. According to safety data sheets, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

-

Precautions for Safe Handling:

-

Storage Conditions:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is more than just a protected amino acid; it is a specialized chemical tool that provides chemists and drug developers with precise control over molecular architecture. Its combination of a lipophilic, conformationally-constraining side chain and a reliable, acid-labile protecting group makes it an indispensable component in the synthesis of complex peptides and pharmaceutical agents. A thorough understanding of its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging its full potential to drive innovation in science and medicine.

References

-

Chem-Impex. (n.d.). Boc-D-2-cyclohexylglycine. Retrieved from [Link]

- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80.

-

SpringerLink. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-(((tert-Butoxy)carbonyl)amino-2-cycloheptylacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). N-(tert-Butoxycarbonyl)-L-cyclohexylglycine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. N-Boc-2-cyclohexyl-L-glycine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. N-(tert-Butoxycarbonyl)-L-cyclohexylglycine | C13H23NO4 | CID 7004938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

A Senior Application Scientist's Technical Guide to N-Boc-Cyclohexyl-Glycine: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-cyclohexyl-glycine (Boc-Chg-OH) is a non-canonical, sterically hindered amino acid derivative of significant interest in medicinal chemistry and peptide science. Its bulky cyclohexyl side chain imparts unique conformational constraints and increased lipophilicity to peptides, often leading to enhanced metabolic stability, receptor affinity, and cell permeability. This guide provides an in-depth technical overview of Boc-cyclohexyl-glycine, covering its chemical identity, stereospecific CAS numbers, physicochemical properties, a robust synthetic protocol, and comprehensive analytical methods for its unambiguous identification and quality control. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for researchers in the field.

Chemical Identity and Physicochemical Properties

Boc-cyclohexyl-glycine is a chiral molecule and exists as two enantiomers, L-(S) and D-(R), as well as a racemic mixture. It is critical for researchers to use the correct stereoisomer for their specific application, as biological activity is often highly dependent on stereochemistry.

The compound is most commonly known by several synonyms, including Boc-Chg-OH, N-(tert-Butoxycarbonyl)-cyclohexylglycine, and (tert-Butoxycarbonylamino)-cyclohexyl-acetic acid.[1][2] The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality, making it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[3][4]

Key Identifiers and Properties:

| Property | L-Enantiomer (S) | D-Enantiomer (R) | Source(s) |

| CAS Number | 109183-71-3 | 70491-05-3 | [1][2] |

| Molecular Formula | C₁₃H₂₃NO₄ | C₁₃H₂₃NO₄ | [1][2] |

| Molecular Weight | 257.33 g/mol | 257.33 g/mol | [5] |

| Appearance | White to off-white powder | White to off-white powder or lumps | [1][2] |

| Melting Point | 94 - 96 °C | Not consistently reported | [1] |

| Optical Rotation | [a]²⁰D = +11 ± 2º (c=1.1 in MeOH) | [a]²⁰D = -12.3 ± 2º (c=1 in MeOH) | [1][2] |

| Purity (Typical) | ≥ 99% (HPLC/TLC) | ≥ 99% (HPLC/TLC) | [1][2] |

| IUPAC Name | (2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | [5][6] |

Molecular Structure:

The structure consists of a central glycine alpha-carbon bonded to a cyclohexyl ring, a carboxylic acid, an amine protected by a Boc group, and a hydrogen atom.

Caption: Chemical structure of N-Boc-cyclohexyl-glycine.

Synthesis and Manufacturing

The most common and industrially scalable method for synthesizing Boc-cyclohexyl-glycine involves the N-protection of the parent amino acid, cyclohexyl-glycine. This process leverages the high reactivity of di-tert-butyl dicarbonate ((Boc)₂O) with primary amines under basic conditions.

Causality in Synthesis:

-

Choice of Base: An inorganic base like sodium carbonate or sodium bicarbonate is used to deprotonate the amino group of the starting cyclohexyl-glycine.[7] This deprotonation is crucial as it transforms the ammonium salt into a free amine, which acts as a potent nucleophile.

-

Reaction with (Boc)₂O: The nucleophilic amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This leads to the formation of a tetrahedral intermediate which then collapses, displacing a tert-butoxide group and forming the stable carbamate linkage of the Boc-protected product. The byproducts are tert-butanol and carbon dioxide, which are non-interfering and easily removed.

-

Solvent System: An aqueous-organic biphasic system (e.g., water-dioxane or water-THF) is often employed. The amino acid salt is soluble in the aqueous phase, while (Boc)₂O is soluble in the organic phase. The reaction occurs at the interface, and the basic conditions are maintained in the aqueous layer.

-

Workup and Purification: The workup is designed to remove unreacted reagents and byproducts. An initial extraction with a nonpolar solvent like n-hexane removes excess (Boc)₂O.[7] The aqueous layer is then acidified, which protonates the carboxylate group of the product, rendering it less water-soluble and allowing it to be extracted into an organic solvent like ethyl acetate.

Caption: General workflow for the synthesis of N-Boc-cyclohexyl-glycine.

Detailed Experimental Protocol: Synthesis of N-Boc-L-cyclohexyl-glycine

This protocol is a representative method adapted from standard procedures for N-Boc protection.[7]

-

Dissolution: In a reaction vessel equipped with a mechanical stirrer, dissolve 1.0 equivalent of L-cyclohexyl-glycine in a 1 M aqueous solution of sodium carbonate (2.2 equivalents). Stir until a clear solution is obtained.

-

Boc Protection: To the stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dioxane (or THF) dropwise over 30-60 minutes. Maintain the internal temperature between 20-30°C.

-

Reaction Monitoring: Allow the biphasic mixture to stir vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting a sample from the (acidified) aqueous layer and checking for the disappearance of the starting material.

-

Work-up - Impurity Removal: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer twice with n-hexane to remove unreacted (Boc)₂O and other non-polar impurities. Discard the organic (hexane) layers.

-

Work-up - Acidification: Cool the aqueous layer in an ice-water bath. Carefully acidify the solution to a pH of approximately 3 using 6M HCl. A white precipitate of the product should form.

-

Work-up - Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate. The product will move into the organic phase.

-

Isolation and Drying: Combine the organic extracts and wash them with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a white solid.

-

Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are paramount. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for confirming the structure of the synthesized Boc-cyclohexyl-glycine.

¹H NMR Spectroscopy: Provides information on the number and connectivity of protons. The spectrum for Boc-cyclohexyl-glycine will show characteristic signals for the tert-butyl protons of the Boc group, the protons of the cyclohexyl ring, and the alpha-proton.

¹³C NMR Spectroscopy: Reveals the number of unique carbon environments in the molecule. Key signals include the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy: Identifies characteristic functional groups. The spectrum will show strong absorption bands for the N-H stretch, C=O stretches of the carbamate and carboxylic acid, and C-H stretches of the aliphatic groups.[8]

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is commonly used, and the spectrum will typically show the [M-H]⁻ ion in negative mode or the [M+H]⁺ or [M+Na]⁺ ions in positive mode.

Summary of Characteristic Analytical Data:

| Technique | Characteristic Signal / Peak | Expected Value / Range | Rationale |

| ¹H NMR | tert-butyl (s, 9H) | ~1.4 ppm | 9 equivalent protons of the Boc group. |

| Cyclohexyl (m, 11H) | 1.0 - 2.0 ppm | Complex multiplet for the 11 protons on the cyclohexyl ring. | |

| Alpha-proton (d, 1H) | ~4.0 ppm | Proton on the alpha-carbon, split by the adjacent N-H proton. | |

| N-H (d, 1H) | ~5.0 ppm | Amide proton of the Boc group. | |

| ¹³C NMR | tert-butyl (CH₃) | ~28 ppm | 3 equivalent methyl carbons of the Boc group. |

| Cyclohexyl (CH, CH₂) | 25 - 42 ppm | Carbons of the cyclohexyl ring. | |

| Alpha-carbon (Cα) | ~60 ppm | The chiral center carbon.[9] | |

| tert-butyl (quaternary C) | ~80 ppm | Quaternary carbon of the Boc group. | |

| Carbonyl (Boc C=O) | ~156 ppm | Carbonyl carbon of the carbamate.[9] | |

| Carbonyl (Carboxyl C=O) | ~175 ppm | Carbonyl carbon of the carboxylic acid.[9] | |

| IR (cm⁻¹) | O-H stretch (acid) | 2500-3300 (broad) | Hydrogen-bonded O-H of the carboxylic acid. |

| N-H stretch (amide) | ~3300-3400 | N-H bond of the carbamate. | |

| C-H stretch (aliphatic) | 2850-2950 | C-H bonds of the cyclohexyl and Boc groups. | |

| C=O stretch (carbamate) | ~1710 | Carbonyl of the Boc protecting group.[8] | |

| C=O stretch (acid) | ~1695 | Carbonyl of the carboxylic acid.[8] | |

| Mass Spec | [M-H]⁻ (ESI-) | 256.15 m/z | Deprotonated molecule (C₁₃H₂₂NO₄⁻). |

| [M+Na]⁺ (ESI+) | 280.15 m/z | Molecule with sodium adduct (C₁₃H₂₃NO₄Na⁺). |

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary slightly depending on the solvent and instrument used.

Applications in Research and Drug Development

Boc-cyclohexyl-glycine is a valuable building block for modifying peptides and synthesizing small molecule therapeutics. Its incorporation is a strategic choice to modulate the physicochemical properties of a lead compound.

-

Peptide Synthesis: As a non-canonical amino acid, it is used to create peptidomimetics. The bulky, lipophilic cyclohexyl side chain can enhance the peptide's resistance to proteolytic degradation, increase its hydrophobicity to improve membrane permeability, and enforce specific secondary structures (e.g., turns or helices) that may be critical for binding to a biological target.[1][10] It serves as a valuable building block in the synthesis of peptides for pharmaceutical development.[1]

-

Drug Development: The cyclohexylglycine motif is found in various biologically active compounds. Its steric bulk can be used to probe the size and shape of receptor binding pockets, leading to improved potency and selectivity of drug candidates.[1] Researchers utilize Boc-cyclohexyl-glycine in the design of new therapeutics, particularly for neurological disorders.[1]

-

Chiral Building Block: The enantiomerically pure forms of Boc-cyclohexyl-glycine are versatile chiral synthons for the total synthesis of complex natural products and other chiral molecules.

Handling, Storage, and Safety

-

Storage: Boc-cyclohexyl-glycine should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Recommended storage is at 0-8°C to ensure long-term stability.[1][2]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Avoid inhalation of dust and direct contact with skin and eyes.

-

Safety: While not classified as acutely hazardous, it is good practice to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. N-(tert-Butoxycarbonyl)-L-cyclohexylglycine | C13H23NO4 | CID 7004938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BOC-D- -cyclohexylglycine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of Boc-Protected Unnatural Amino Acids

Abstract

Unnatural amino acids (UAAs) represent a cornerstone of modern medicinal chemistry and drug discovery, offering unparalleled opportunities to modulate the pharmacological properties of peptides and small molecules.[1][] Their incorporation can enhance metabolic stability, improve target affinity and selectivity, and introduce novel functionalities.[3][4] The tert-butyloxycarbonyl (Boc) protecting group is a vital tool in the synthesis of these valuable building blocks, prized for its stability under a wide range of reaction conditions and its facile, orthogonal removal under mild acidic conditions.[5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for synthesizing Boc-protected unnatural amino acids. We will delve into the mechanistic underpinnings of key synthetic methodologies, provide field-proven experimental protocols, and offer insights into the practical considerations for purification and characterization.

The Strategic Importance of the Boc Group in UAA Synthesis

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines, a feature that has made it indispensable in organic synthesis, particularly in peptide chemistry.[7] Its strategic importance in the synthesis of unnatural amino acids stems from several key properties:

-

Robustness: The Boc group is stable to most nucleophiles, bases, and catalytic hydrogenation conditions, allowing for a wide range of chemical transformations to be performed on other parts of the amino acid scaffold without compromising the protected amine.[5][8]

-

Orthogonality: Its acid-lability provides orthogonality with other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, enabling complex, multi-step synthetic strategies.[5]

-

Mild Deprotection: Removal of the Boc group is typically achieved with moderate acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions that are generally mild enough to avoid racemization of the chiral center and degradation of sensitive functional groups.[9][10]

The mechanism of Boc protection typically involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[9] The deprotection proceeds via protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[9][10]

Workflow for Boc Protection and Deprotection

Caption: General workflow for Boc protection and deprotection of amino acids.

Core Synthetic Strategies for Unnatural Amino Acids

The synthesis of unnatural amino acids can be broadly categorized into several key strategies. The choice of method depends on the desired structure, stereochemistry, and the availability of starting materials.

The Strecker Synthesis: A Classic Approach

The Strecker synthesis, first reported in 1850, is a versatile method for preparing α-amino acids from aldehydes or ketones.[11][12] The reaction proceeds in two main steps: the formation of an α-aminonitrile, followed by hydrolysis to the corresponding amino acid.[13]

The classical Strecker synthesis yields a racemic mixture of amino acids.[11] However, modern variations have been developed that employ chiral auxiliaries or asymmetric catalysts to achieve high enantioselectivity.[14]

Mechanism of the Strecker Synthesis

-

Imine Formation: The aldehyde or ketone reacts with ammonia to form an imine.[12]

-

Cyanide Addition: A cyanide ion attacks the imine to form an α-aminonitrile.[12]

-

Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to afford the α-amino acid.[13]

Caption: Simplified workflow of the Strecker amino acid synthesis.

The Schöllkopf Chiral Auxiliary Method

The Schöllkopf method is a powerful strategy for the asymmetric synthesis of α-amino acids.[15][16] It utilizes a chiral auxiliary, typically derived from the proteinogenic amino acid L-valine, to direct the stereoselective alkylation of a glycine enolate equivalent.[17]

Key Steps of the Schöllkopf Synthesis: [15]

-

Bis-lactim Ether Formation: A dipeptide of glycine and L-valine is cyclized to a diketopiperazine, which is then converted to a bis-lactim ether.

-

Diastereoselective Alkylation: The bis-lactim ether is deprotonated to form a planar carbanion. The bulky isopropyl group of the valine auxiliary sterically hinders one face of the carbanion, directing the incoming electrophile to the opposite face.

-

Hydrolysis: Mild acid hydrolysis cleaves the dipeptide, releasing the desired unnatural amino acid ester with high enantiomeric excess (typically >95% ee), along with the valine methyl ester auxiliary.

This method is highly versatile, as a wide range of electrophiles can be used to introduce diverse side chains.[17]

Caption: Workflow of the Schöllkopf asymmetric amino acid synthesis.

The Ugi Multicomponent Reaction

The Ugi four-component condensation (U-4CC) is a highly efficient one-pot reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[18][19] This reaction is particularly valuable for generating libraries of peptidomimetics for drug discovery screening.[18] When an α-amino acid is used as the bifunctional component (providing both the amine and carboxylic acid), a Ugi 5-center-4-component reaction occurs, yielding 1,1'-iminodicarboxylic acid derivatives.[20]

Mechanism of the Ugi Reaction: [19]

-

Imine/Iminium Formation: The aldehyde and amine condense to form an imine or iminium ion.

-

Nitrilium Ion Formation: The isocyanide adds to the iminium ion.

-

Acyl Transfer: The carboxylic acid attacks the nitrilium intermediate, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final product.

The Ugi reaction can also be performed in an intramolecular fashion, and the use of chiral auxiliaries can induce high diastereoselectivity.[21]

Synthesis of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids are of significant interest as they introduce conformational constraints into peptides, often promoting helical secondary structures.[22][23] Their synthesis presents unique challenges due to the steric hindrance around the quaternary α-carbon.

Several methods have been developed for their synthesis, including:

-

Alkylation of α-Alkyl Azlactones: This involves the arylation of 4-alkyl azlactones with diaryliodonium salts.[24]

-

Nucleophilic Addition to α-Iminoesters: Chiral catalysts can mediate the enantioselective addition of nucleophiles, such as acetonitrile, to α-iminoesters.[25]

-

Stereodivergent α-Allylation: Dual copper/iridium catalysis allows for the stereodivergent α-allylation of aldimine esters, providing access to all four possible stereoisomers from the same starting materials.[26]

Enzymatic Resolution

Enzymatic resolution is a powerful and environmentally friendly method for obtaining enantiomerically pure amino acids.[] This technique takes advantage of the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.

A common approach is the kinetic resolution of N-acyl amino acids using aminoacylases. The enzyme selectively hydrolyzes the N-acyl group of one enantiomer (typically the L-enantiomer), leaving the other enantiomer acylated. The resulting free amino acid and the acylated amino acid can then be separated based on their different physical and chemical properties.

Dynamic kinetic resolution (DKR) is an even more efficient variation where the undesired enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer.[28][29] This often involves the use of a racemase in conjunction with a stereoselective hydrolase.[28]

| Method | Key Features | Typical ee/d.e. | Advantages | Limitations |

| Strecker Synthesis | Aldehyde/ketone + NH₃ + CN⁻ | Racemic (classical); >90% ee (asymmetric) | Versatile, readily available starting materials.[11][13] | Use of toxic cyanide, racemic product in classical version.[14] |

| Schöllkopf Method | Chiral auxiliary (L-Valine derived) | >95% ee[15] | High enantioselectivity, wide scope of electrophiles.[17] | Stoichiometric use of chiral auxiliary, not atom-economical.[15] |

| Ugi Reaction | Multicomponent (aldehyde, amine, carboxylic acid, isocyanide) | Variable, can be high with chiral auxiliaries.[21] | High efficiency, combinatorial library synthesis.[18] | Product is an α-aminoacyl amide, requiring further steps for free amino acid. |

| Enzymatic Resolution | Stereoselective enzymes | >99% ee[] | High enantioselectivity, mild reaction conditions, environmentally friendly.[30] | Limited to specific substrates, requires enzyme screening and optimization. |

Experimental Protocols

General Protocol for Boc Protection of an Amino Acid

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or triethylamine (TEA)

-

Dioxane, tetrahydrofuran (THF), or acetone

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve the amino acid in an aqueous solution of the chosen base (e.g., 1 M NaOH).[9]

-

Add a solution of (Boc)₂O in an organic solvent (e.g., dioxane) to the amino acid solution at 0 °C.[9]

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous layer with a nonpolar organic solvent like hexane to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the Boc-protected amino acid.

General Protocol for Boc Deprotection

Materials:

-

Boc-protected amino acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-protected amino acid in DCM.[9]

-

Add a solution of TFA in DCM (typically 25-50% v/v) to the reaction mixture at room temperature.[9]

-

Stir the reaction for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting amino acid TFA salt can be used directly or neutralized with a base (e.g., triethylamine or a mild ion-exchange resin) to obtain the free amino acid.

Purification and Characterization

Purification of Boc-protected amino acids is crucial to ensure high purity for subsequent synthetic steps. Common purification techniques include:

-

Recrystallization: This is often the most effective method for obtaining highly pure, crystalline material.[31] The choice of solvent system is critical and may require some optimization.

-

Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities. A typical eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

-

Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for purification by extraction into a basic aqueous solution, followed by re-acidification and extraction back into an organic solvent.

Characterization of the final product should be performed to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the Boc group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity and, with a chiral stationary phase, the enantiomeric excess.

-

Optical Rotation: To determine the specific rotation of a chiral compound.

Conclusion

The synthesis of Boc-protected unnatural amino acids is a dynamic and evolving field that is central to advancing drug discovery and chemical biology.[3][32] The methodologies discussed in this guide, from the classic Strecker synthesis to modern asymmetric catalytic approaches and enzymatic resolutions, provide a powerful toolkit for accessing a vast array of novel building blocks. A thorough understanding of the underlying mechanisms, careful execution of experimental protocols, and rigorous purification and characterization are paramount to success. As the demand for more sophisticated and effective therapeutics continues to grow, the ability to rationally design and synthesize these unique molecular entities will remain a critical skill for researchers in the pharmaceutical and life sciences.[4]

References

- Schöllkopf, U. (1981). Asymmetric Synthesis of Amino Acids via Bis-Lactim Ethers. Angewandte Chemie International Edition in English, 20(9), 798-808.

-

Oba, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Journal of Synthetic Organic Chemistry, Japan, 65(9), 896-906. [Link]

-

Komeda, H., & Asano, Y. (2003). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 69(10), 6126-6134. [Link]

-

Alajarín, R., et al. (2016). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. The Journal of Organic Chemistry, 81(15), 6348-6358. [Link]

-

Wang, Y., et al. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 16(3), 393-397. [Link]

-

Oba, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 127(9), 1439-1450. [Link]

-

Wang, Z., et al. (2019). Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. Journal of the American Chemical Society, 141(34), 13604-13612. [Link]

-

Zhang, W., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(3), 882-901. [Link]

-

The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. Retrieved from The Daily Scientist. [Link]

-

Sharma, K. K., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15479-15524. [Link]

-

Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. [Link]

-

Saghyan, A., & Langer, P. (2017). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley. [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

-

Zhang, W., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(3), 882-901. [Link]

-

Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. [Link]

-

Banfi, L., et al. (2004). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry, 69(14), 4689-4699. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]

-

da Silva, A. C., et al. (2018). Synthesis of α-amino-1,3-dicarbonyl compounds via Ugi flow chemistry reaction: access to functionalized 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 14, 2199-2207. [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link]

-

Komeda, H., & Asano, Y. (2003). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of -Amino- -Caprolactam Racemase. ResearchGate. [Link]

-

Yang, Z.-P., et al. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614-8618. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Retrieved from Organic Chemistry Portal. [Link]

-

Strieth-Kalthoff, F., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(17), 6293-6300. [Link]

-

Ager, D. J., & Fotheringham, I. G. (2001). Methods for the synthesis of unnatural amino acids. Current Opinion in Drug Discovery & Development, 4(6), 800-807. [Link]

-

Merck Index. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. Retrieved from The Merck Index Online. [Link]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737-4805. [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from Master Organic Chemistry. [Link]

-

Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Coppola, G. M., et al. (2001). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. Organic Process Research & Development, 5(1), 47-50. [Link]

-

Makowski, M., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6-7), e3084. [Link]

-

Kumar, A., et al. (2020). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 44(4), 1369-1376. [Link]

-

Knight, J. R., & Rainier, J. D. (2012). Synthesis of Boc-protected bicycloproline. Organic Letters, 14(7), 1872-1875. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. nbinno.com [nbinno.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 16. The Schollkopf Chiral Auxiliaries | Product Guides | Biosynth [biosynth.com]

- 17. biosynth.com [biosynth.com]

- 18. Ugi Reaction [organic-chemistry.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 23. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 28. journals.asm.org [journals.asm.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. scispace.com [scispace.com]

An In-depth Technical Guide to N-Boc-L-cyclohexylglycine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Boc-L-cyclohexylglycine in Modern Chemistry

N-Boc-L-cyclohexylglycine is a non-proteinogenic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and peptide science. As a crucial building block, its unique structural features, particularly the bulky cyclohexyl side chain, offer strategic advantages in the design of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group allows for its seamless integration into standard peptide synthesis workflows, making it a versatile tool for modifying peptide structure and function. This guide provides a comprehensive overview of the physical and chemical properties of N-Boc-L-cyclohexylglycine, detailed experimental protocols for its synthesis and application, and an exploration of its role in enhancing the stability and bioactivity of peptides.

The incorporation of non-canonical amino acids like cyclohexylglycine is a powerful strategy for overcoming the inherent limitations of native peptides, such as poor stability against enzymatic degradation.[1] The cyclohexyl moiety imparts conformational rigidity and increased hydrophobicity, which can lead to improved receptor affinity and proteolytic resistance.[1] This makes N-Boc-L-cyclohexylglycine a valuable asset in the development of more robust and potent peptide-based drugs.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of N-Boc-L-cyclohexylglycine is essential for its effective use in research and development.

Structural and General Information

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid | [2] |

| Synonyms | Boc-L-Chg-OH, N-Boc-L-cyclohexylglycine | [2][3] |

| CAS Number | 109183-71-3 | [2][3] |

| Molecular Formula | C13H23NO4 | [2] |

| Molecular Weight | 257.33 g/mol | [2] |

| Appearance | White to off-white powder | [4] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | Not available | |

| Optical Rotation | [α]D +35.0° to +39.0° (c=1 in methanol) | |

| Solubility | Soluble in chloroform, dichloromethane, and DMSO.[5] Favorable solubility profile in common organic solvents used in peptide synthesis. | [5] |

| pKa | Not explicitly available in the literature; experimental determination is recommended for specific applications. |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the verification of the identity and purity of N-Boc-L-cyclohexylglycine.

¹H and ¹³C NMR Spectroscopy

While a specific spectrum for N-Boc-L-cyclohexylglycine was not found, related spectra for similar compounds can provide expected chemical shifts.[6][7][8] The ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet, along with multiplets for the cyclohexyl ring protons and the α-proton. The ¹³C NMR would similarly display distinct signals for the carbonyl carbons, the quaternary carbon of the Boc group, and the carbons of the cyclohexyl ring.

FT-IR Spectroscopy

The FT-IR spectrum of N-Boc-L-cyclohexylglycine is expected to exhibit the following characteristic absorption bands:

-

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amine N-H bond of the carbamate.

-

C-H Stretching: Peaks in the 2850-3000 cm⁻¹ range due to the C-H bonds of the cyclohexyl and tert-butyl groups.

-

C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the carbonyl group of the carboxylic acid and another strong band around 1680-1700 cm⁻¹ for the carbonyl of the Boc protecting group.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid and the carbamate.

Chemical Properties and Reactivity

The chemical behavior of N-Boc-L-cyclohexylglycine is largely dictated by the Boc protecting group and the carboxylic acid functionality.

Stability

The Boc group is known for its stability under neutral and basic conditions, making it compatible with a wide range of reaction conditions used in multi-step synthesis.[] However, it is readily cleaved under acidic conditions.[] N-Boc-L-cyclohexylglycine should be stored in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[4] The incorporation of the cyclohexylglycine residue can enhance the stability of peptides against enzymatic degradation by proteases.[1][10][11][12][13]

Reactivity and Deprotection

The primary reaction of N-Boc-L-cyclohexylglycine in the context of peptide synthesis is the coupling of its carboxylic acid group to the N-terminus of a growing peptide chain. The Boc group prevents self-polymerization and is subsequently removed to allow for the next coupling step.

The deprotection of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA).[14][] The reaction proceeds via the formation of a stable tert-butyl cation, which is then quenched.

Caption: Boc deprotection workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and application of N-Boc-L-cyclohexylglycine.

Synthesis of N-Boc-L-cyclohexylglycine

This protocol describes a general method for the Boc protection of L-cyclohexylglycine.[16][17]

Materials:

-

L-cyclohexylglycine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl) (2M)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend L-cyclohexylglycine (1.0 eq) in a mixture of water and THF (or dioxane).

-

Add sodium carbonate (2.0 eq) or sodium hydroxide to the suspension.

-

Add di-tert-butyl dicarbonate (1.5 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

If the reaction is incomplete, an additional portion of Boc₂O (0.3 eq) can be added.

-

Once the reaction is complete, acidify the mixture to pH ~2 with 2M HCl to hydrolyze any unreacted Boc₂O.

-

Extract the product with ethyl acetate (3 times).

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain N-Boc-L-cyclohexylglycine.

Caption: Synthesis of N-Boc-L-cyclohexylglycine.

Peptide Coupling using HBTU/HOBt

This protocol outlines the coupling of N-Boc-L-cyclohexylglycine to a resin-bound peptide using HBTU/HOBt activation.[18][19][20][21]

Materials:

-

N-Boc-L-cyclohexylglycine

-

Resin with a free N-terminal amine

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the resin in DMF.

-

In a separate vessel, dissolve N-Boc-L-cyclohexylglycine (2.0 eq based on resin substitution) in DMF.

-

Add HBTU (2.0 eq) and HOBt (2.0 eq) to the amino acid solution.

-

Add DIPEA (4.0 eq) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Mix for 10-60 minutes. Monitor the reaction using the Kaiser test.

-

Once the reaction is complete (Kaiser test is negative), filter and wash the resin with DMF.

Caption: Peptide coupling workflow.

Safety and Handling

N-Boc-L-cyclohexylglycine is not considered a hazardous substance according to the 2012 OSHA Hazard Communication Standard.[4] However, standard laboratory safety practices should always be followed.

-

Personal Protective Equipment: Wear appropriate protective eyeglasses, gloves, and clothing to prevent skin and eye contact.[4][22][23]

-

Handling: Avoid dust formation and inhalation. Ensure adequate ventilation.[4][23]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

In case of contact:

Conclusion

N-Boc-L-cyclohexylglycine is a valuable and versatile building block for chemists and drug development professionals. Its unique structural properties, combined with the reliable chemistry of the Boc protecting group, provide a powerful tool for the synthesis of modified peptides with enhanced stability and biological activity. The protocols and data presented in this guide offer a solid foundation for the successful application of N-Boc-L-cyclohexylglycine in innovative research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. N-(tert-Butoxycarbonyl)-L-cyclohexylglycine | C13H23NO4 | CID 7004938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. fishersci.com [fishersci.com]

- 5. N-Boc-DL-cyclohexylglycine | 35264-05-2 - Coompo [coompo.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. N-BOC-L-CYCLOHEXYLGLYCINOL(107202-39-1) 1H NMR spectrum [chemicalbook.com]

- 8. Boc-alpha-Cyclohexyl-D-glycine(70491-05-3) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Advances in the stability challenges of bioactive peptides and improvement strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Encapsulation of bioactive peptides: a strategy to improve the stability, protect the nutraceutical bioactivity and support their food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 16. Page loading... [guidechem.com]

- 17. benchchem.com [benchchem.com]

- 18. peptide.com [peptide.com]

- 19. researchgate.net [researchgate.net]

- 20. people.uniurb.it [people.uniurb.it]

- 21. peptide.com [peptide.com]

- 22. fishersci.com [fishersci.com]

- 23. peptide.com [peptide.com]

An In-Depth Technical Guide to the Molecular Weight of N-Boc-Cyclohexylglycine for Advanced Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid, a non-natural amino acid derivative pivotal in peptide synthesis and pharmaceutical development. Commonly known as N-Boc-cyclohexylglycine, its precise molecular weight is a cornerstone for accuracy and reproducibility in experimental design. This document moves beyond a simple statement of its molar mass to explore the theoretical basis, practical implications, and procedural applications of this fundamental physicochemical property. We will detail its calculation, its critical role in stoichiometry for peptide synthesis, and provide a validated protocol for laboratory use, ensuring that researchers can leverage this information with confidence and precision.

Introduction to N-Boc-Cyclohexylglycine: A Key Building Block

This compound is a synthetic amino acid derivative. It belongs to a class of compounds where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This strategic protection is essential in solid-phase peptide synthesis (SPPS), as it prevents the amino group from reacting out of turn, allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[1][2]

The compound's distinctive cyclohexyl side chain imparts increased lipophilicity to peptides, a desirable characteristic that can enhance pharmacokinetic properties such as cell membrane permeability and metabolic stability.[2] This makes N-Boc-cyclohexylglycine and its stereoisomers (L and D forms) valuable building blocks in the design of novel peptide-based therapeutics, particularly those targeting neurological disorders or requiring improved bioavailability.[1][2] Given its role as a precise reactant, its molecular weight is not just a physical descriptor but a critical parameter for success in these advanced applications.

Physicochemical Properties and Molecular Weight

The accurate characterization of a chemical compound begins with its fundamental properties. For N-Boc-cyclohexylglycine, these data are crucial for everything from storage to complex reaction setups.

Summary of Key Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][2][3][4] |

| Average Molecular Weight | 257.33 g/mol | [3][4][5][6] |

| Monoisotopic Mass | 257.16270821 Da | [6] |

| Appearance | White to off-white powder or lumps | [1][2] |

| Melting Point | 83-96 °C (varies by isomer) | [2][3] |

| Solubility | Slightly soluble in water. Soluble in DMSO, corn oil, and other organic solvents. | [3][4] |

| Storage Conditions | 0-8°C, typically under inert atmosphere | [1][2] |

Understanding the Molecular Weight

The molecular weight of 257.33 g/mol is the average molecular mass, calculated by summing the atomic weights of all atoms in the molecule according to its molecular formula, C₁₃H₂₃NO₄.[3][6]

-

Carbon (C): 13 atoms × 12.011 u = 156.143 u

-

Hydrogen (H): 23 atoms × 1.008 u = 23.184 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

-

Total Average Molecular Weight: 156.143 + 23.184 + 14.007 + 63.996 = 257.33 u (or g/mol )

The monoisotopic mass (257.1627 Da) is the mass of the molecule calculated using the mass of the most abundant isotope of each element. This value is particularly critical in high-resolution mass spectrometry for the unambiguous identification of the compound.

Caption: Standard workflow for preparing a precise molar stock solution.

Conclusion

The molecular weight of this compound, 257.33 g/mol , is a fundamental constant that underpins its effective use in research and development. This guide has demonstrated that this value is not merely a number on a data sheet but a critical tool for ensuring stoichiometric accuracy, enabling the preparation of standardized reagents, and ultimately guaranteeing the validity and reproducibility of experimental outcomes. For scientists in peptide synthesis and drug discovery, a thorough understanding and correct application of this molecular weight are indispensable for advancing their work from the lab bench to potential therapeutic applications.

References

-

Echemi. (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylaceticacid. Link

-

MedChemExpress. 2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid. Link

-

MedChemExpress. (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid - Product Data Sheet. Link

-

Chem-Impex. Boc-D-2-cyclohexylglycine. Link

-

Chem-Impex. Boc-L-2-cyclohexylglycine. Link

-

PubChem. N-(tert-Butoxycarbonyl)-L-cyclohexylglycine. Link

Sources

Introduction: The Structural Imperative of Boc-Cha-OH in Modern Drug Discovery

An In-depth Technical Guide to the Spectroscopic Analysis of Boc-Cha-OH

In the landscape of peptide chemistry and the development of novel therapeutics, non-proteinogenic amino acids serve as critical building blocks for creating peptidomimetics with enhanced stability, potency, and bioavailability. N-tert-Butoxycarbonyl-L-cyclohexylalanine (Boc-Cha-OH) is one such pivotal molecule. Its bulky, lipophilic cyclohexyl side chain offers unique conformational constraints compared to its aromatic analogue, phenylalanine, making it a valuable component in the synthesis of enzyme inhibitors, receptor ligands, and other bioactive peptides.

The absolute prerequisite for the successful incorporation of Boc-Cha-OH into a synthetic workflow is the unambiguous confirmation of its structure and purity. While various analytical techniques offer pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive, gold-standard method. It provides a complete atomic-level blueprint of the molecule, confirming the successful installation of the N-terminal Boc protecting group and the integrity of the cyclohexylalanine backbone.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for Boc-Cha-OH. It is designed for researchers and drug development professionals, offering not just the spectral data but also the underlying logic for experimental design and data interpretation, ensuring the highest degree of scientific integrity in your synthetic endeavors.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignment, the following standardized numbering scheme for Boc-Cha-OH will be utilized throughout this guide. Understanding this spatial relationship between atoms is fundamental to interpreting the resulting NMR data.

Caption: Atom numbering scheme for Boc-Cha-OH.

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous and well-justified experimental protocol. The following procedure is a self-validating system designed to ensure optimal results.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Boc-Cha-OH for structural verification.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Boc-Cha-OH for ¹H NMR (or 20-25 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; deuterated chloroform (CDCl₃) is often preferred for its ability to solubilize many organic compounds and its simple residual peak. However, for observing the exchangeable N-H and COOH protons, deuterated dimethyl sulfoxide (DMSO-d₆) is superior as it forms hydrogen bonds, slowing down the proton exchange rate and resulting in sharper, more easily identifiable signals[1].

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexyl group.[2]

-

Insert the sample into the spectrometer's probe.

-

Locking: The instrument "locks" onto the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment, ensuring spectral stability.

-

Tuning and Matching: Adjust the probe to the specific sample, maximizing the efficiency of radiofrequency pulse transmission and signal detection.

-

Shimming: Optimize the homogeneity of the magnetic field across the sample volume. This is arguably the most critical step for obtaining sharp spectral lines and high resolution, allowing for the accurate measurement of chemical shifts and coupling constants.

-

-

Data Acquisition:

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is typically sufficient.[2]

-

Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for nearly complete relaxation of the protons, ensuring accurate signal integration.[2]

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3]

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[2]

-

Relaxation Delay: A 2-5 second delay is recommended to allow for the typically longer relaxation times of carbon nuclei, especially quaternary carbons.[2]

-

-

-

Data Processing:

-

Apply Fourier transformation to convert the time-domain signal (FID) into a frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to obtain a flat spectral baseline.

-

Reference the spectrum. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C. For DMSO-d₆, the references are δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[4][5]

-

Caption: Standard workflow for NMR spectroscopic analysis of Boc-Cha-OH.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides a quantitative map of all protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the number of protons giving rise to the signal, and the multiplicity (splitting pattern) provides information about neighboring protons.

Table 1: Expected ¹H NMR Data for Boc-Cha-OH (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Field Insights |

| ~10-12 | Broad Singlet (br s) | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded. Its signal is often broad due to hydrogen bonding and chemical exchange. This peak may not be observed in methanol-d₄ due to rapid exchange with the solvent's deuterium. |

| ~5.0 | Doublet (d) | 1H | NH | The amide proton signal's position is solvent and concentration-dependent. The coupling to the α-proton (Cα-H) results in a doublet. |

| ~4.2-4.4 | Multiplet (m) | 1H | Cα-H | This proton is adjacent to the electron-withdrawing nitrogen and carbonyl group, shifting it downfield. It is coupled to both the NH proton and the two Cβ protons, resulting in a complex multiplet. |

| ~1.6-1.8 | Multiplet (m) | 2H | Cβ-H ₂ | These diastereotopic protons are adjacent to the chiral center (Cα) and the cyclohexyl ring. Their complex splitting pattern arises from coupling to Cα-H and Cγ-H. |

| 1.45 | Singlet (s) | 9H | C(CH ₃)₃ | This is the hallmark signal of the Boc protecting group.[6] The nine protons are chemically equivalent due to rapid rotation around the C-C bonds, resulting in a single, intense singlet in a characteristically uncrowded region of the spectrum. |

| ~0.9-1.8 | Broad Multiplet (m) | 11H | Cyclohexyl-H | The signals for the 11 protons on the cyclohexyl ring (Cγ-H and the five CH₂ groups) heavily overlap in a complex multiplet in the upfield aliphatic region.[7] Their specific chemical shifts are very similar, making individual assignment without 2D NMR techniques challenging. |

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single peak. The chemical shift range is much wider than in ¹H NMR, providing excellent resolution.

Table 2: Expected ¹³C NMR Data for Boc-Cha-OH (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality & Field Insights |

| ~176 | C ' (COOH) | The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the spectrum due to the strong electron-withdrawing effect of the two oxygen atoms.[3] |

| ~155 | C '' (N-C =O) | The carbamate carbonyl of the Boc group appears at a characteristic downfield position.[8] |

| ~80 | C q (O-C (CH₃)₃) | The quaternary carbon of the Boc group is attached to an oxygen atom, shifting it significantly downfield into this typical range. Its signal is often of lower intensity due to the lack of a Nuclear Overhauser Effect (NOE) enhancement and longer relaxation time.[9] |

| ~53 | C α | The alpha-carbon, being directly attached to the electronegative nitrogen atom, appears in this midrange. |

| ~40-42 | C β | The beta-carbon shift. |

| ~32-34 | C γ, C 2'/C6', C 3'/C5' | These four methylene carbons of the cyclohexyl ring are expected to have very similar electronic environments, leading to closely spaced or overlapping signals. |

| ~28.4 | C(C H₃)₃ | The three equivalent methyl carbons of the Boc group give rise to a single, typically intense signal in the aliphatic region. |

| ~26 | C 4' | The C4' carbon is the most remote from the amino acid backbone and is expected to be the most shielded of the cyclohexyl carbons. |

Conclusion: A Definitive Spectroscopic Signature

The combined ¹H and ¹³C NMR data provide a definitive spectroscopic fingerprint for Boc-Cha-OH. The characteristic singlet at ~1.45 ppm in the proton spectrum confirms the presence and integrity of the Boc group, while the distinct signals for the α-proton and the complex aliphatic multiplets verify the cyclohexylalanine core. The ¹³C spectrum corroborates this by showing the expected number of carbon signals in their respective chemical shift regions for the carbonyl, Boc, and aliphatic moieties. This comprehensive NMR analysis serves as an indispensable quality control checkpoint, ensuring the structural fidelity of this critical building block for advanced peptide synthesis and drug discovery.

References

-

Gao, H., Li, J., et al. (2014). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. Available at: [Link]

-

Khoshnavazi, R., Bahrami, L., & Havasi, F. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available at: [Link]

-

Webster, R. D., Jolliffe, K. A., & Fletcher, M. T. (2015). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. Journal of natural products, 78(4), 938–945. Available at: [Link]

-

PubChem. (n.d.). Tert-butoxycarbonylalanine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for Compounds 1−4 (400 MHz and 100 MHz, resp, in CDCl3). Available at: [Link]

-

Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Available at: [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Available at: [Link]

-

University of St. Thomas. (n.d.). 13C-NMR. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Table S1. The 1H NMR data of ILs. Available at: [Link]

-

Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2018). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). Boc-Pro-OH - Optional[1H NMR] - Spectrum. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Available at: [Link]

-

Millersville University. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-